N,N-Dimethylacrylamide

Descripción general

Descripción

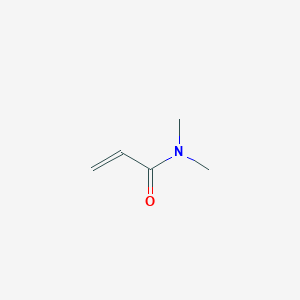

N,N-Dimethylacrylamide (DMAA) is a water-soluble, biocompatible monomer with the chemical formula CH₂=CHC(O)N(CH₃)₂. Its unique structure—featuring both hydrophilic (amide group) and hydrophobic (methyl groups) moieties—enables diverse applications:

- Hydrogels: DMAA forms mechanically robust hydrogels via copolymerization with cross-linkers, leveraging hydrogen bonding and hydrophobic interactions . These hydrogels are used for dye adsorption, drug delivery, and biosensors .

- Electrolyte Additives: DMAA enhances cycling stability in high-voltage lithium-ion batteries by forming stable interfaces on electrodes .

- Polymer Synthesis: DMAA undergoes controlled radical polymerization (e.g., RAFT, group transfer polymerization) to produce syndiotactic or thermoresponsive polymers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N-Dimethylacrylamide can be synthesized through various methods. One common approach involves the reaction of acryloyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent unwanted side reactions. Another method involves the reaction of acrylamide with dimethyl sulfate under basic conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the reaction of acrylonitrile with dimethylamine in the presence of a catalyst. This method is preferred due to its high yield and efficiency. The reaction is typically carried out in a solvent such as water or an organic solvent, and the product is purified through distillation or crystallization .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethylacrylamide undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Hydrolysis: Conducted in the presence of acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

Polymerization: Forms poly(this compound) homopolymers and copolymers.

Hydrolysis: Produces carboxylic acids and dimethylamine.

Oxidation: Results in the formation of oxidized derivatives of this compound.

Aplicaciones Científicas De Investigación

N,N-Dimethylacrylamide has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of various polymers, including hydrogels and copolymers.

Biology: Employed in the development of biomaterials for drug delivery and tissue engineering.

Medicine: Utilized in the formulation of hydrogels for controlled drug release and wound healing.

Industry: Applied in the production of adhesives, coatings, and water treatment chemicals.

Mecanismo De Acción

The mechanism of action of N,N-Dimethylacrylamide primarily involves its ability to undergo polymerization reactions. The compound’s unique structure, featuring an acryloyl group and an amide nitrogen substituted by two methyl groups, allows it to form stable polymer chains. These polymers exhibit high water solubility and biocompatibility, making them suitable for various applications. The formation of hydrogen bonds and electrostatic interactions with other molecules further enhances its functionality .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Acrylamide

Key Differences :

- DMAA’s methyl groups enhance hydrophobicity, enabling self-healing hydrogels via reversible interactions, unlike acrylamide, which relies on covalent cross-linking .

- Acrylamide’s neurotoxicity limits its biomedical use, whereas DMAA’s biocompatibility supports drug delivery and tissue engineering .

N-Isopropylacrylamide (NIPAM)

Key Differences :

- NIPAM’s thermoresponsiveness is ideal for smart drug carriers, while DMAA provides mechanical stability in copolymers .

- DMAA-NIPAM copolymers exhibit tunable LCST and enhanced mechanical properties, merging both monomers’ advantages .

Methacrylic Acid (MAAc)

Key Differences :

- DMAA-MAAc dual networks achieve exceptional toughness (comparable to cartilage) via synergistic H-bonding, unlike MAAc’s pH-dependent ionic networks .

Glycidyl Methacrylate (GMA)

Key Differences :

- GMA’s epoxy functionality allows covalent modifications, whereas DMAA relies on non-covalent interactions for self-healing .

Data Tables

Table 1: Reactivity Ratios in Copolymerization

| Monomer Pair | r₁ (DMAA) | r₂ (Co-monomer) | Conditions | Reference |

|---|---|---|---|---|

| DMAA + NIPAM | 0.62 | 1.22 | AIBN/DMF, 70°C | |

| DMAA + APBA | Not reported | Not reported | RAFT, 65°C |

Table 2: Mechanical Properties of Hydrogels

| Polymer | Water Content (%) | Compressive Strength (kPa) | Key Interactions | Reference |

|---|---|---|---|---|

| PDMAA | 90 | >50 | H-bonding + hydrophobic | |

| PNIPAM | 85 | 10–20 | Thermoresponsive | |

| P(DMAA-co-MAAc) | 80 | 80–100 | Dual H-bonding |

Research Findings

- Self-Healing Mechanism : DMAA’s hydrogels self-heal via reversible hydrogen bonds and hydrophobic clusters, unlike acrylamide’s irreversible covalent networks .

- Battery Performance : Adding 3 vol.% DMAA to LiPF₆ electrolytes improves NCM523/graphite cell capacity retention by 15% over 200 cycles .

- RAFT Polymerization : DMAA’s polymerization with MOF catalysts (e.g., Gly/MIL-53(Fe)) achieves controlled molecular weights (Đ = 1.1–1.3) .

Actividad Biológica

N,N-Dimethylacrylamide (DMAA) is a synthetic compound widely used in the production of hydrogels and polymers due to its unique chemical properties. This article explores the biological activity of DMAA, focusing on its applications in drug delivery, antibacterial properties, and biocompatibility.

DMAA is an acrylamide derivative characterized by its dimethyl substitution at the nitrogen atom. It is primarily synthesized through free radical polymerization, which allows for the formation of various copolymers that can be tailored for specific applications in biomedical fields. The polymerization conditions significantly influence the molecular weight and properties of the resulting polymers.

1. Drug Delivery Systems

DMAA-based hydrogels have garnered attention for their potential in drug delivery systems. The hydrophilic nature of DMAA allows for the encapsulation and controlled release of therapeutic agents. Studies have demonstrated that DMAA copolymers can effectively release drugs in response to environmental stimuli such as pH and temperature changes.

- Case Study: Thermoresponsive Hydrogels

Research has shown that DMAA can be incorporated into thermoresponsive hydrogels, which exhibit self-healing properties and can regulate body temperature. These hydrogels have been utilized for localized drug delivery, enhancing the therapeutic efficacy while minimizing systemic side effects .

2. Antibacterial Properties

Recent studies indicate that DMAA-based hydrogels possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of DMAA into hydrogel matrices has been shown to enhance their antimicrobial properties.

- Case Study: Antimicrobial Hydrogels

A study synthesized hydrogel copolymers using DMAA and acrylic acid, which exhibited good thermal stability and a three-dimensional porous structure. These hydrogels demonstrated effective inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as antibacterial materials in medical applications .

| Hydrogel Composition | Antibacterial Activity |

|---|---|

| DMAA + Acrylic Acid | Effective against GP & GN bacteria |

| Gentamicin-loaded DMAA Hydrogel | Enhanced inhibition zones observed |

3. Biocompatibility and Toxicity

While DMAA shows promise in various applications, its biocompatibility remains a concern. Studies have reported potential irritative effects on skin and eyes, with evidence suggesting that prolonged exposure may lead to allergic reactions . However, in vitro studies indicate that DMAA does not exhibit significant genotoxic potential, although some mutagenicity was noted in specific assays.

- Toxicity Overview

- Skin Irritation: Minimal to moderate irritation observed.

- Eye Irritation: Severe irritant; potential for corneal damage.

- Systemic Toxicity: Limited evidence; no significant neurotoxicity reported.

The biological activity of DMAA is largely attributed to its ability to form hydrogen bonds with water molecules, facilitating the release of bioactive compounds. This property is crucial in drug delivery systems where controlled release is essential for therapeutic effectiveness.

Q & A

Basic Research Questions

Q. What are the primary synthetic methods for controlled polymerization of DMAA, and what challenges arise in achieving narrow molecular weight distributions?

Controlled polymerization of DMAA is commonly achieved via RAFT (Reversible Addition-Fragmentation Chain Transfer) or ATRP (Atom Transfer Radical Polymerization). RAFT using acrylamido-based chain transfer agents (CTAs) like TBP or TBA can produce poly(DMAA) with moderate control, but bimodal distributions may occur due to bimolecular termination reactions . ATRP faces challenges such as uncontrolled chain growth and broad dispersity (e.g., Đ > 1.5) because Cu salts complex with the amide group, stabilizing radicals and promoting termination . Optimizing ligands (e.g., Me6TREN) and solvent systems (e.g., toluene) can improve control, yielding polymers with Đ ≈ 1.05–1.13 .

Q. What toxicity profiles should researchers consider when handling DMAA in laboratory settings?

DMAA exhibits moderate acute toxicity: LC50 (rat, inhalation) >776 ppm/1 hour. It causes skin/eye irritation, neurotoxicity (muscle weakness, irritability in mice), and liver damage in rabbits. Proper PPE (gloves, goggles) and fume hoods are essential to minimize inhalation and dermal exposure. Toxicity data from Sigma-Aldrich and in vivo studies highlight the need for rigorous safety protocols .

Q. How does DMAA’s structure influence its role in hydrogel synthesis?

DMAA’s hydrophilic amide group enables hydrogen bonding, making it ideal for synthesizing stimuli-responsive hydrogels. Cross-linking DMAA with agents like N,N'-methylenebisacrylamide in aqueous media produces hydrogels with tunable swelling behavior, sensitive to pH, temperature, and ionic strength . The equilibrium swelling degree correlates with subchain length (N), which is inversely proportional to cross-linker concentration .

Advanced Research Questions

Q. What mechanistic insights explain the failure of DMAA to act as a dimethylamine source in certain catalytic reactions?

Control experiments show DMAA cannot generate dimethylamine in situ under conditions where dimethylformamide (DMF) succeeds. Unlike DMF, DMAA lacks the labile formyl group required for amine release. Adding exogenous dimethylamine restores reaction efficiency, confirming DMAA’s inability to participate in such transformations .

Q. How do RAFT chain transfer agents (CTAs) influence the livingness of DMAA polymerization for multiblock copolymers?

High-livingness decablock polymers (Đ ≈ 1.15) are achievable using degenerative RAFT. CTAs like PDMA43 macro-CTA enable sequential block extensions (>99% conversion per step) with minimal termination. Key factors include low dispersity CTAs, precise stoichiometry, and minimizing radical concentration to suppress termination .

Q. Why does ATRP of DMAA exhibit poor control in aqueous systems despite success in organic solvents?

In water, rapid polymerization kinetics and Cu-amide complexation destabilize the dormant Cu(II) species, leading to uncontrolled radical propagation. Solvents like toluene reduce polarity, slowing the reaction and improving control. Ligands like Me6TREN enhance catalyst stability, enabling Mn up to 50,000 with Đ ≈ 1.05 .

Q. What strategies mitigate bimolecular termination in RAFT polymerization of DMAA?

Bimodal distributions arise from chain-chain coupling. Using CTAs with high chain-transfer efficiency (e.g., TBA, TBP) and low CTA/initiator ratios (5:1) reduces high-MW impurities. SEC analysis with multiple detectors helps identify and quantify termination byproducts .

Q. How does DMAA copolymerization with hydrophobic monomers (e.g., n-butyl acrylate) affect copolymer properties?

ATRP of DMAA with n-butyl acrylate yields nearly random copolymers (reactivity ratios: rDMAA = 1.16, rnBA = 1.01). The hydrophilic/hydrophobic balance enhances solubility in polar aprotic solvents and tailors thermoresponsive behavior. Block copolymers exhibit microphase separation, useful for drug delivery systems .

Q. What role does DMAA play in stabilizing magnetic nanoparticles for biomedical applications?

Poly(DMAA)-coated γ-Fe2O3 nanoparticles improve biocompatibility and reduce cytotoxicity. Coating thickness and polymer molecular weight influence cellular uptake and MRI contrast efficiency. DMAA’s hydrophilicity prevents nanoparticle aggregation in physiological media .

Q. How do DMAA-based hydrogels respond to environmental stimuli, and what modeling frameworks predict their swelling behavior?

Swelling of DMAA/acrylic acid hydrogels depends on pH (via acrylic acid ionization) and temperature. Non-Gaussian elasticity models describe swelling kinetics, where subchain length (N) and cross-link density determine equilibrium swelling. FTIR and rheology validate network structure-property relationships .

Q. Methodological Notes

- Polymer Characterization : Use SEC-MALS (Size Exclusion Chromatography-Multi-Angle Light Scattering) for accurate MW analysis .

- Toxicity Testing : Follow OECD guidelines for acute exposure studies, prioritizing in vitro assays (e.g., MTT) before in vivo models .

- Controlled Polymerization : Monitor kinetics via <sup>1</sup>H NMR to track monomer conversion and chain-end fidelity .

Propiedades

IUPAC Name |

N,N-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-5(7)6(2)3/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGYACDQVQQZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26793-34-0 | |

| Record name | N,N-Dimethylacrylamide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051944 | |

| Record name | N,N-Dimethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Propenamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2680-03-7 | |

| Record name | N,N-Dimethylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2680-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS46JK7Q6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.